molecular formula C9H14N2O4S B6151931 ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate CAS No. 1015171-02-4

ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate

Cat. No. B6151931
CAS RN: 1015171-02-4
M. Wt: 246.3
InChI Key:
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Description

Ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H14N2O4S . It has an average mass of 357.425 Da and a monoisotopic mass of 357.135834 Da . This compound is also known by its IUPAC name, ethyl 3,5-dimethyl-4-{[(2-oxo-3-azepanyl)amino]sulfonyl}-1H-pyrrole-2-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom. The pyrrole ring is substituted at the 3 and 5 positions with methyl groups, at the 4 position with a sulfamoyl group, and at the 2 position with a carboxylate group .


Physical And Chemical Properties Analysis

This compound has a predicted log octanol-water partition coefficient (Log Kow) of 0.90, indicating its relative solubility in water and octanol . The predicted boiling point is 566.50°C, and the predicted melting point is 243.66°C .

Safety and Hazards

Safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate involves the reaction of 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid with ethyl chloroformate in the presence of a base to form the desired product.", "Starting Materials": [ "3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid", "Ethyl chloroformate", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylic acid in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the solution and stir for a few minutes.", "Step 3: Slowly add ethyl chloroformate to the solution while stirring.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature or under reflux.", "Step 5: Quench the reaction by adding water and stirring for a few minutes.", "Step 6: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 7: Dry the organic layer over anhydrous sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 9: Purify the crude product by column chromatography or recrystallization to obtain the desired product, ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate." ] }

CAS RN

1015171-02-4

Product Name

ethyl 3,5-dimethyl-4-sulfamoyl-1H-pyrrole-2-carboxylate

Molecular Formula

C9H14N2O4S

Molecular Weight

246.3

Purity

95

Origin of Product

United States

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